molecular formula C10H12Cl2N2O2 B13486387 tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate

tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate

Cat. No.: B13486387
M. Wt: 263.12 g/mol
InChI Key: FHVHOEDENMDRNF-UHFFFAOYSA-N
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Description

tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate: is a chemical compound known for its applications in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both tert-butyl and carbamate functional groups. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate typically involves the reaction of 4,5-dichloropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Scientific Research Applications

Chemistry: tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the case of disease treatment .

Properties

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

FHVHOEDENMDRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

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